REACTION_CXSMILES
|
CNC.[N:4]1[CH:9]=[CH:8]C=[CH:6][CH:5]=1.[C:10]1([CH3:17])[CH:15]=[CH:14]C(Cl)=[CH:12][CH:11]=1.Cl.CCCCCC.C([O:28][CH2:29][CH3:30])(=O)C>C(Cl)Cl>[CH2:5]([N:4]([CH2:9][CH3:8])[C:29](=[O:28])[C:30]1[CH:12]=[CH:11][C:10]([CH3:17])=[CH:15][CH:14]=1)[CH3:6] |f:4.5|
|
Name
|
|
Quantity
|
18.4 mL
|
Type
|
reactant
|
Smiles
|
CNC
|
Name
|
|
Quantity
|
39.23 mL
|
Type
|
reactant
|
Smiles
|
N1=CC=CC=C1
|
Name
|
|
Quantity
|
500 mL
|
Type
|
solvent
|
Smiles
|
C(Cl)Cl
|
Name
|
|
Quantity
|
25 g
|
Type
|
reactant
|
Smiles
|
C1(=CC=C(C=C1)Cl)C
|
Name
|
|
Quantity
|
0 (± 1) mol
|
Type
|
reactant
|
Smiles
|
Cl
|
Name
|
hexane ethyl acetate
|
Quantity
|
0 (± 1) mol
|
Type
|
reactant
|
Smiles
|
CCCCCC.C(C)(=O)OCC
|
Name
|
|
Quantity
|
75 mL
|
Type
|
solvent
|
Smiles
|
C(Cl)Cl
|
Control Type
|
AMBIENT
|
Type
|
CUSTOM
|
Details
|
stirred for 12 h
|
Rate
|
UNSPECIFIED
|
RPM
|
0
|
Conditions are dynamic
|
1
|
Details
|
See reaction.notes.procedure_details.
|
Type
|
ADDITION
|
Details
|
was added to the solution slowly
|
Type
|
ADDITION
|
Details
|
On completion of addition the solution
|
Type
|
EXTRACTION
|
Details
|
the aqueous layer was extracted three times with ethyl acetate
|
Type
|
WASH
|
Details
|
The combined organic layers were washed with saturated sodium bicarbonate, water, brine
|
Type
|
DRY_WITH_MATERIAL
|
Details
|
dried over anhydrous magnesium sulfate
|
Type
|
FILTRATION
|
Details
|
The solution was filtered
|
Type
|
CUSTOM
|
Details
|
the solvent removed under reduced pressure
|
Type
|
CUSTOM
|
Details
|
The product was isolated by flash chromatography
|
Reaction Time |
12 h |
Name
|
|
Type
|
|
Smiles
|
C(C)N(C(C1=CC=C(C=C1)C)=O)CC
|
Source
|
Open Reaction Database (ORD) |
Description
|
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |